molecular formula C4H9Cl3Si B1229197 Trimethyl(trichloromethyl)silane CAS No. 5936-98-1

Trimethyl(trichloromethyl)silane

Cat. No. B1229197
CAS RN: 5936-98-1
M. Wt: 191.55 g/mol
InChI Key: GJDRPXAFGRVSQK-UHFFFAOYSA-N
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Description

Trimethyl(trichloromethyl)silane is a chemical compound with the CAS Number: 5936-98-1 . It has a molecular weight of 191.56 and its IUPAC name is trimethyl(trichloromethyl)silane . It is typically stored at room temperature .


Synthesis Analysis

A scalable procedure for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols and 2,2,2-trichloromethylcarbinols employs an in situ generation and reaction of trimethyl(trichloromethyl)silane . This procedure avoids the exposure of the carbonyl compounds to the strongly basic conditions typically used for this transformation and also avoids isolation of the difficult-to-handle CCl3-TMS .


Molecular Structure Analysis

The InChI code for Trimethyl(trichloromethyl)silane is 1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 . The 3D chemical structure of trimethyl(trichloromethyl)silane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Trimethyl(trichloromethyl)silane is used in the synthesis of 2,2,2-Trichloromethylcarbinols . The Si-H bond in Trimethylsilane, a related compound, is reactive .


Physical And Chemical Properties Analysis

Trimethyl(trichloromethyl)silane has a melting point of 129-132°C . It is typically in powder form .

Safety and Hazards

Trimethyl(trichloromethyl)silane is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Relevant Papers

Relevant papers related to Trimethyl(trichloromethyl)silane can be found at Sigma-Aldrich .

Mechanism of Action

Target of Action

Trimethyl(trichloromethyl)silane is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are carbonyl compounds, where it is used to introduce a trichloromethyl group .

Mode of Action

The compound interacts with its targets through a process known as silylation . In this process, the trimethyl(trichloromethyl)silane molecule reacts with the carbonyl compound, leading to the formation of a new compound with a trichloromethyl group . This reaction is facilitated by the presence of a suitable catalyst .

Biochemical Pathways

The compound plays a crucial role in the synthesis of 2,2,2-trichloromethylcarbinols . These compounds are important intermediates in organic synthesis and can be further processed to yield a variety of other compounds .

Result of Action

The primary result of trimethyl(trichloromethyl)silane’s action is the formation of new compounds with a trichloromethyl group . This group can significantly alter the properties of the target molecule, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of trimethyl(trichloromethyl)silane is influenced by several environmental factors. For instance, the reaction with carbonyl compounds is typically carried out in an organic solvent . The choice of solvent can influence the reaction rate and the yield of the product . Additionally, the reaction is often carried out under controlled temperature conditions to optimize the reaction rate and product yield .

properties

IUPAC Name

trimethyl(trichloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRPXAFGRVSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391896
Record name trimethyl(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(trichloromethyl)silane

CAS RN

5936-98-1
Record name trimethyl(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl(trichloromethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phenol (1.17 g, 0.0125 mole), trimethylsilyl trichloroacetate (3.53 g, 0.015 mole), potassium carbonate (0.035 g) and 18-crown-6 polyether (0.066 g) were placed in a 25-ml round-bottom flask fitted with a distillation head. A dry ice receiver and dry ice trap were attached. The mixture was heated to 150° C. Gas evolution proceeded rapidly and liquid chloroform and CCl3SiMe3 (formed by the base-induced decomposition of trimethylsilyl trichloroacetate) collected in the dry ice trap.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
reactant
Reaction Step One
[Compound]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes trimethyl(trichloromethyl)silane a valuable reagent in organic synthesis?

A1: Trimethyl(trichloromethyl)silane (TMSCCl3) serves as a versatile reagent for introducing the trichloromethyl (CCl3) group into various molecules. This is particularly useful for synthesizing 2,2,2-trichloromethylcarbinols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals []. The reagent also allows for the preparation of α-amino acid esters, bypassing the use of toxic cyanides [].

Q2: How does trimethyl(trichloromethyl)silane react with carbonyl compounds?

A2: Trimethyl(trichloromethyl)silane adds to aldehydes and ketones in the presence of a fluoride source. This reaction results in the formation of trimethylsilyl ethers of 2,2,2-trichloromethylcarbinols []. The reaction proceeds smoothly, avoiding harsh basic conditions that could be detrimental to sensitive substrates.

Q3: Can you elaborate on the use of trimethyl(trichloromethyl)silane in the synthesis of α-amino acid esters?

A3: Trimethyl(trichloromethyl)silane, in the presence of an oxidant like DDQ, facilitates the α-trichloromethylation of tertiary amines []. These trichloromethylated products are readily transformed into α-amino acid esters through simple hydrolysis and esterification reactions, offering a safer alternative to traditional cyanide-based methods.

Q4: What are the advantages of using trimethyl(trichloromethyl)silane in C-H chlorination reactions?

A4: Trimethyl(trichloromethyl)silane, when combined with a copper catalyst, acts as a chlorinating agent for the ortho-selective chlorination of arenes []. This method offers high selectivity for monochlorination, minimizing the formation of undesired dichlorinated byproducts. Additionally, the reaction exhibits good functional group tolerance, making it suitable for complex molecule synthesis.

Q5: Are there any notable safety considerations when working with trimethyl(trichloromethyl)silane?

A5: While a highly useful reagent, trimethyl(trichloromethyl)silane should be handled with caution. It's recommended to work in a well-ventilated area and use appropriate personal protective equipment, as with all chemicals. The reagent is moisture-sensitive, and decomposition upon contact with water can release hazardous byproducts.

Q6: Can trimethyl(trichloromethyl)silane be used to generate dichlorocarbene?

A6: Yes, flash vacuum pyrolysis of trimethyl(trichloromethyl)silane has been shown to produce dichlorocarbene [, ]. This reactive intermediate can then participate in various reactions, including cyclopropanation.

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